[13C]-9-Methylfluorene-9-carboxylic acid
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Overview
Description
[13C]-9-Methylfluorene-9-carboxylic acid is a labeled compound where the carbon-13 isotope is incorporated into the molecular structure. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used primarily in research applications involving nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope.
Scientific Research Applications
[13C]-9-Methylfluorene-9-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a standard in carbon-13 NMR spectroscopy to study molecular structures and dynamics.
Biology: To trace metabolic pathways and study the incorporation of labeled compounds in biological systems.
Medicine: In drug development and pharmacokinetics to track the distribution and metabolism of labeled drugs.
Industry: In the development of new materials and chemical processes, particularly those involving isotopic labeling.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on a specific carboxylic acid would depend on its potential applications. For example, carboxylic acids labeled with carbon-13, such as “[13C]-9-Methylfluorene-9-carboxylic acid”, could be used in metabolic studies, environmental tracing, or other fields where the detection of specific carbon sources is valuable .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of [13C]-9-Methylfluorene-9-carboxylic acid is less common due to the specialized nature of the compound. large-scale synthesis can be achieved using automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[13C]-9-Methylfluorene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming 9-carboxyfluorene.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 9-Carboxyfluorene.
Reduction: 9-Methylfluorene-9-methanol.
Substitution: 9-Methylfluorene-9-carboxylic acid derivatives with various substituents on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
9-Methylfluorene-9-carboxylic acid: The non-labeled version of the compound.
9-Carboxyfluorene: A derivative where the methyl group is oxidized to a carboxyl group.
9-Methylfluorene-9-methanol: A reduced form of the compound.
Uniqueness
The incorporation of the carbon-13 isotope in [13C]-9-Methylfluorene-9-carboxylic acid makes it unique compared to its non-labeled counterparts. This isotopic labeling allows for detailed NMR studies, providing insights into molecular structures and interactions that are not possible with non-labeled compounds.
Properties
IUPAC Name |
9-methylfluorene-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17)/i14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPWRKQSVGUBQS-UJKGMGNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735107 |
Source
|
Record name | 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285695-14-8 |
Source
|
Record name | 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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